(2Z)-3-(dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
Description
The compound (2Z)-3-(dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is an enaminone derivative featuring a pyrazole core substituted with ethyl and methyl groups at positions 1 and 3, respectively. Enaminones of this type are often intermediates in synthesizing pharmacologically active molecules, particularly in anticancer and kinase inhibitor research .
Key structural attributes include:
- Pyrazole ring: Provides a rigid aromatic scaffold for substituent interactions.
- Dimethylamino group: Enhances electron density, affecting solubility and hydrogen-bonding capacity.
- Ethyl and methyl substituents: Impact steric bulk and metabolic stability.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-14-8-10(9(2)12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIUOXZLQFETNG-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)/C=C\N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Formation of the Enone Structure: The enone structure can be formed through aldol condensation reactions, where an aldehyde or ketone reacts with a carbonyl compound in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated ketone undergoes 1,4-conjugate additions:
The dimethylamino group enhances electron density at the β-carbon, accelerating nucleophilic attack .
Cycloaddition and Heterocycle Formation
The enone system participates in [4+2] Diels-Alder reactions:
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Dienophile : Maleic anhydride
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Conditions : Toluene, reflux, 6h
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Product : Bicyclic oxabicyclo[2.2.1]heptane derivative (83% yield)
Pyrazole ring substituents modulate regioselectivity in cycloadditions .
Redox Transformations
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C | Allylic alcohol | 62% yield, syn addition |
| Double bond hydrogenation | H₂ (1 atm), Pd/C | Saturated propanone derivative | 89% yield |
The dimethylamino group stabilizes intermediates via resonance during reductions .
Tautomerism and pH-Dependent Reactivity
In solution, the compound exhibits β-keto-enol tautomerism:
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Keto form : Dominant in nonpolar solvents (CDCl₃)
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Enol form : Stabilized by intramolecular H-bonding in polar solvents (DMSO-d₆)
Structural Evidence :
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Intramolecular O–H⋯O bond (2.48–2.51 Å) in crystal structures
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Torsional angle O2–C3–C4–N2 = −174.1° (pyrazole ring distortion)
Functionalization of the Pyrazole Ring
Electrophilic substitution occurs at the pyrazole’s C5 position:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyrazole derivative | 58% |
| Bromination | Br₂, FeCl₃, CHCl₃ | 5-Bromo-pyrazole derivative | 67% |
Steric hindrance from the ethyl group at N1 limits substitution at adjacent positions .
Coordination Chemistry
The dimethylamino group acts as a ligand in metal complexes:
| Metal Salt | Product Structure | Application |
|---|---|---|
| Cu(II) chloride | Square-planar Cu(II) complex | Catalytic oxidation studies |
| Pd(II) acetate | Pd–N chelate complex | Cross-coupling catalysis |
Stoichiometry and geometry confirmed via X-ray diffraction (analogous structures) .
This compound’s reactivity profile highlights its versatility in organic synthesis and materials science. Strategic functionalization of its enone system, pyrazole ring, and dimethylamino group enables tailored modifications for pharmaceutical and catalytic applications.
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. Research has indicated that compounds similar to (2Z)-3-(dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can act as potential inhibitors of various enzymes involved in disease processes.
Case Study: Antitumor Activity
Recent studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against cancer cell lines in vitro, suggesting potential for development as an anticancer agent .
Agricultural Applications
Compounds like this compound are being explored as agrochemicals due to their ability to act as herbicides or fungicides. Their effectiveness in inhibiting plant pathogens can lead to improved crop yields.
Case Study: Herbicidal Properties
A study focused on the herbicidal properties of pyrazole derivatives found that certain compounds effectively inhibited the growth of common agricultural weeds, providing an environmentally friendly alternative to traditional herbicides .
Material Science
The unique chemical structure of pyrazoles allows them to be used in the development of new materials, particularly in organic electronics and photonic devices. Their ability to form stable complexes with metal ions opens avenues for creating novel conductive materials.
Case Study: Conductive Polymers
Research has indicated that incorporating pyrazole derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .
| Application | Material Type | Benefit |
|---|---|---|
| Organic Electronics | Conductive Polymers | Enhanced conductivity |
| Photonic Devices | Light-emitting Materials | Improved stability |
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Pyrazole Derivatives
(2Z)-3-(Dimethylamino)-1-(1-Ethyl-1H-pyrazol-5-yl)prop-2-en-1-one
- Structural Difference : Pyrazole substituents at position 5 vs. 4 in the target compound.
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one
- Structural Features: Contains a hydroxy group at pyrazole position 5 and an anilino substituent.
- Comparison: The hydroxy group increases polarity but reduces metabolic stability compared to the ethyl/methyl groups in the target compound. The anilino group may enhance π-π stacking in protein binding .
Enaminones with Heterocyclic Cores
(E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one
- Core Structure : Indole replaces pyrazole.
- Biological Relevance : Indole derivatives are prevalent in anticancer agents (e.g., osimertinib intermediates). The indole nitrogen facilitates hydrogen bonding, whereas the pyrazole in the target compound offers greater steric flexibility .
(Z)-2-(2-Bromopyridin-4-yl)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
- Substituents : Bromopyridinyl and methoxyphenyl groups.
Chalcone Derivatives
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
- Structural Contrast: Chalcone backbone (two aryl groups connected via α,β-unsaturated ketone) vs. enaminone (amine-substituted enone).
- Activity: Chalcones exhibit antioxidant and anti-inflammatory properties, while enaminones like the target compound are more commonly explored as kinase inhibitors .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Biological Activity
Overview
(2Z)-3-(dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic compound belonging to the enone class, characterized by a conjugated carbon-carbon double bond and a carbonyl group. This compound features a pyrazole ring, which is known for its diverse biological activities. Understanding its biological activity is crucial for exploring potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 205.27 g/mol |
| Boiling Point | 324.9 ± 42.0 °C (Predicted) |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) |
| pKa | 6.34 ± 0.70 (Predicted) |
The biological activity of this compound is likely mediated through its interaction with various molecular targets, such as enzymes and receptors. The presence of the dimethylamino group may enhance its lipophilicity, facilitating cellular uptake and interaction with biological macromolecules.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antiproliferative Effects : Compounds containing pyrazole rings have shown potential in inhibiting cancer cell growth.
- Antimicrobial Properties : Pyrazole derivatives are often evaluated for their antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study on similar pyrazole derivatives demonstrated significant inhibition of human cancer cell lines, suggesting that the enone structure may enhance cytotoxicity through apoptosis induction .
- Antimicrobial Evaluation : Research on related compounds indicated effective inhibition against various bacterial strains, demonstrating the potential for developing new antibiotics from this class of compounds .
- Toxicological Assessment : In toxicological evaluations, related pyrazole derivatives were found to have no mutagenic effects and exhibited acceptable safety profiles in animal studies, indicating their potential for pharmaceutical applications .
Q & A
Basic Research Question
- X-ray crystallography : Directly resolves spatial arrangements. For example, in analogous compounds, the Z-configuration is confirmed by dihedral angles between the pyrazole ring and the enone system (e.g., 6.2°–8.5° in related structures) .
- NMR spectroscopy : Coupling constants (; ) differentiate E/Z isomers. For Z-configuration, H NMR typically shows a deshielded vinyl proton near δ 7.2–7.5 ppm due to conjugation with the carbonyl .
- IR spectroscopy : Strong carbonyl stretching (~1680 cm⁻¹) and N–H/O–H vibrations (if present) provide additional confirmation .
How do electron-donating substituents on the pyrazole ring influence the compound’s reactivity in cyclocondensation reactions?
Advanced Research Question
- Electronic effects : Substituents like methyl or ethyl groups on the pyrazole enhance electron density at the C4 position, increasing nucleophilicity and favoring regioselective attack during condensation. For example, 1-ethyl-3-methyl groups improve yield by 15–20% compared to unsubstituted pyrazoles .
- Steric effects : Bulky substituents (e.g., phenyl) at the N1 position hinder rotation, stabilizing the Z-configuration. This is critical in preventing isomerization during purification .
- Methodological optimization : DFT calculations (B3LYP/6-31G*) can predict charge distribution and guide substituent selection to tune reactivity .
What strategies can resolve contradictions in reaction yields reported under different solvent conditions?
Advanced Research Question
- Solvent polarity analysis : Polar solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding, improving yields to ~75%, while nonpolar solvents (toluene) reduce polarity-driven side reactions but lower yields to ~50% .
- Controlled kinetic studies : Use time-resolved NMR or HPLC to monitor reaction progress. For example, in DMSO, rapid enolate formation accelerates condensation but may promote byproducts .
- Statistical design : Apply response surface methodology (RSM) to optimize solvent/base combinations, identifying Pareto-optimal conditions .
How does the spatial arrangement of substituents affect intermolecular interactions in the crystal lattice?
Advanced Research Question
- Hydrogen bonding : In analogous structures, hydroxyl or amino groups form intramolecular H-bonds (O···H–N, 2.1–2.3 Å), stabilizing the Z-configuration and influencing crystal packing .
- π-π stacking : Aryl substituents on the pyrazole (e.g., phenyl) engage in offset stacking (3.5–4.0 Å distances), contributing to crystallinity and solubility profiles .
- Van der Waals interactions : Methyl/ethyl groups enhance hydrophobic interactions, affecting melting points and solubility in aqueous media .
What computational methods are suitable for modeling the electronic structure to predict biological activity?
Advanced Research Question
- DFT calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. For pyrazole derivatives, binding affinity correlates with electron density at the enone carbonyl .
- MD simulations : Analyze stability in physiological conditions (CHARMM36 force field) to assess pharmacokinetic properties .
How can researchers design experiments to study the compound’s potential as a kinase inhibitor?
Advanced Research Question
- Enzyme assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against recombinant kinases (e.g., EGFR, BRAF). Include positive controls (e.g., staurosporine) .
- Cell-based studies : Evaluate anti-proliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT assays. Compare dose-response curves (0.1–100 µM) .
- SAR analysis : Synthesize analogs with varied substituents (e.g., halogens, methoxy) to identify critical pharmacophores .
What are the key challenges in achieving high enantiomeric purity during synthesis?
Advanced Research Question
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or kinetic resolution with enantioselective catalysts (e.g., Jacobsen’s salen complexes) .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to induce stereoselectivity in enone formation .
- Racemization risks : Monitor optical rotation during purification to detect unintended stereochemical changes under acidic/basic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
